SAR-Driven Potency Differential: Unsubstituted Core vs. 2-Ethyl-6,7-Dimethoxy PDE10A Inhibitors
The target compound (N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) lacks the 2-ethyl and 6,7-dimethoxy substituents that are key pharmacophoric elements in potent PDE10A inhibitors. Closely related analogs bearing these substituents, such as 2-ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, exhibit PDE10A IC50 values of 150 nM under standardized assay conditions (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA) [1]. The absence of these substituents in the target compound is predicted to result in substantially altered PDE10A binding affinity, positioning it as a negative control or minimal binding probe rather than a potent inhibitor [2].
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported; predicted to be significantly reduced vs. substituted analogs based on SAR trends described in [2] |
| Comparator Or Baseline | 2-Ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: IC50 = 150 nM |
| Quantified Difference | Quantitative difference not measurable in absence of target compound data; qualitatively, the target compound lacks the substituents required for high-affinity PDE10A binding per patent SAR disclosure [2] |
| Conditions | PDE enzymatic reaction in assay buffer (20 mM Tris-HCl pH7.5, 10 mM MgCl2, 0.1% bovine serum albumin) [1] |
Why This Matters
For researchers building SAR libraries, the unadorned core scaffold serves as an essential baseline reference; procurement of the correctly unsubstituted compound is critical to avoid confounding data introduced by residual substituent effects present in more potent analogs.
- [1] BindingDB entry BDBM363795: 2-Ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, IC50 150 nM. Accessed via BindingDB, assay ID 1, entry ID 2384. View Source
- [2] US9856220 - Substituted 6,7-dialkoxy-3-isoquinoline derivatives as inhibitors of phosphodiesterase 10 (PDE10A). AbbVie Inc. Published 2018-01-02. SAR disclosure indicating necessity of 6,7-dialkoxy and 2-alkyl substituents for potent PDE10A inhibition. View Source
